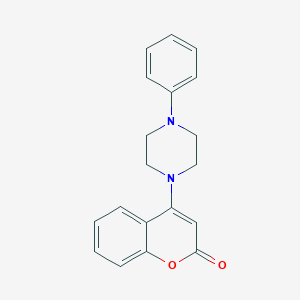

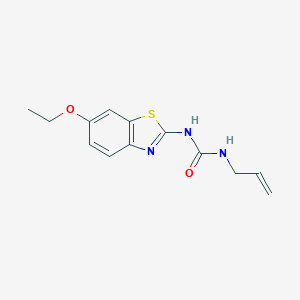

![molecular formula C8H6N4O2S2 B427721 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine CAS No. 353256-64-1](/img/structure/B427721.png)

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Scientific Research Applications

Implications in Medicinal Chemistry

Research has indicated the importance of heterocyclic compounds, such as 1,3,4-thiadiazole derivatives, in medicinal chemistry due to their extensive pharmacological activities. These compounds are known for their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The structurally specific heterocycles of nitroimidazoles, to which the discussed compound is related, have been widely studied for their potential applications in drugs, diagnostics, and pathological probes, showing active roles against cancers, microbial infections, parasites, and more. The presence of toxophoric N2C2S moiety in thiadiazole derivatives contributes significantly to their biological efficacy, suggesting the potential of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine in similar applications (Mishra et al., 2015); (Li et al., 2018).

Biological Significance

The synthetic and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds has been a subject of study due to their varied biological activity against different fungal and bacterial strains. Thiadiazoles are considered critical pharmacological scaffolds with known leishmanicidal and antimalarial activities. These activities emphasize the importance of structural and synthetic exploration of thiadiazole derivatives, including this compound, for developing novel therapeutic agents with potential antiparasitic applications (Yusuf & Jain, 2014); (Tahghighi & Babalouei, 2017).

Chemical Synthesis and Reactivity

The synthesis and reactivity of thiadiazole compounds have been a focal point due to their extensive use in organic synthesis, pharmaceuticals, and other biological applications. Thiadiazoles serve as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents, highlighting their versatile chemical properties. This diverse range of applications underscores the importance of further exploration into the synthesis and potential biological activities of thiadiazole derivatives like this compound, which could lead to the development of novel compounds with enhanced efficacy and safety profiles (Asif, 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a 1,3,4-thiadiazole unit, have been shown to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .

Mode of Action

It is known that the compound is synthesized via a two-step protocol, involving the initial synthesis of the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole followed by alkylation of 7-mercapto-4-methylcoumarin .

Biochemical Pathways

Compounds with a 1,3,4-thiadiazole unit have been associated with a variety of bioactive compounds .

Result of Action

Compounds with a 1,3,4-thiadiazole unit have shown various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine are not fully explored yet. It is known that thiadiazole derivatives can interact with various enzymes and proteins

Cellular Effects

Some thiadiazole derivatives have shown potent antimicrobial activity, suggesting that they may influence cell function

Properties

IUPAC Name |

2-methyl-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S2/c1-5-10-11-8(15-5)16-7-6(12(13)14)3-2-4-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMNTVFDQCRUMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SC2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

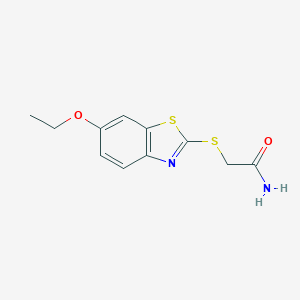

![2-[2-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]-1-(3-methoxyphenyl)ethanone](/img/structure/B427639.png)

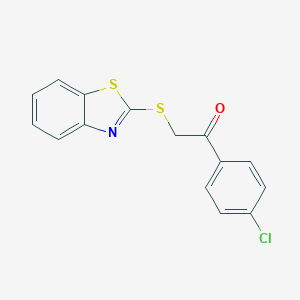

![1-Methyl-4-[(3,4,5-trimethoxyanilino)methyl]pyridinium](/img/structure/B427641.png)

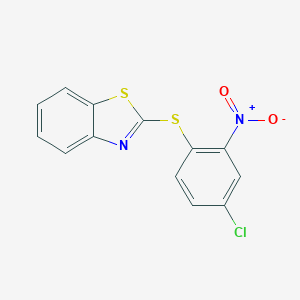

![3-(4-nitrophenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium](/img/structure/B427643.png)

![1-[(4-Nitrophenyl)methyl]pyridin-1-ium-3-carboxylic acid](/img/structure/B427644.png)

![N-(3-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B427650.png)

![4-[4-(2-hydroxyethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427659.png)